molecular formula C23H26O11 B1675480 Lindleyin CAS No. 59282-56-3

Lindleyin

Cat. No.: B1675480
CAS No.: 59282-56-3
M. Wt: 478.4 g/mol
InChI Key: BJYRNIFAMMOVGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Lindleyin, a phytochemical isolated from Rhei rhizoma, primarily targets the estrogen receptors (ERs) . It binds to ERα, a subtype of estrogen receptors, and mediates hormonal effects .

Mode of Action

This compound interacts with its primary target, the estrogen receptor, by binding to it . This interaction results in an estrogenic activity that is similar to the activity of physiological estrogens . The estrogenic activity of this compound can be completely reversed by 4-Hydroxytamoxifen, an ER antagonist .

Biochemical Pathways

It’s known that this compound’s interaction with estrogen receptors can induce transcription of estrogen-responsive genes . This can lead to various downstream effects, depending on the specific genes that are activated.

Result of Action

This compound has been shown to possess neuroprotective effects against hydrogen peroxide-induced cell injury and MPTP-induced Parkinson’s disease in C57BL/6 mice . It can decrease cell death and the apoptotic rate induced by hydrogen peroxide through inhibiting the mitochondrial apoptotic pathway . In addition, it increases the activities of superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT), and decreases the level of malondialdehyde (MDA) .

Action Environment

It’s worth noting that the source of this compound, rhei rhizoma (rhubarb), has been used as a purgative drug in china since the third millennium bc . The plant’s environment and cultivation conditions may potentially influence the concentration and efficacy of this compound.

Properties

IUPAC Name

[3,4,5-trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O11/c1-11(24)2-3-12-4-6-14(7-5-12)33-23-21(30)20(29)19(28)17(34-23)10-32-22(31)13-8-15(25)18(27)16(26)9-13/h4-9,17,19-21,23,25-30H,2-3,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYRNIFAMMOVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C3=CC(=C(C(=C3)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59282-56-3
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210 - 211 °C
Record name Lindleyin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030470
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lindleyin
Reactant of Route 2
Lindleyin
Reactant of Route 3
Lindleyin
Reactant of Route 4
Lindleyin
Reactant of Route 5
Lindleyin
Reactant of Route 6
Lindleyin
Customer
Q & A

Q1: What is the primary biological activity of lindleyin that has garnered research interest?

A1: this compound has shown promising estrogenic activity, interacting with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) isoforms. [] This interaction was demonstrated to have an agonistic effect, mimicking the action of physiological estrogens. []

Q2: How was the estrogenic activity of this compound confirmed in a biological system?

A2: Researchers used a vitellogenin assay system in male Japanese medaka (Oryzias latipes). [] Exposure to rhubarb extract, a rich source of this compound, led to a significant increase in serum vitellogenin levels, indicating estrogenic activity. []

Q3: Can the estrogenic effect of this compound be blocked, and if so, how?

A3: Yes, the estrogen antagonist 4-Hydroxytamoxifen was found to completely reverse the estrogenic activity of this compound. [] This suggests that this compound exerts its effects primarily through interaction with estrogen receptors. []

Q4: Beyond its estrogenic activity, what other therapeutic potential has this compound demonstrated?

A4: Research suggests that this compound possesses neuroprotective effects. [] In particular, it showed protective effects against hydrogen peroxide-induced cell injury in SH-SY5Y cells, a cell line often used to study neurodegenerative diseases. []

Q5: What mechanisms are thought to underlie the neuroprotective effects of this compound?

A5: Studies indicate that this compound may reduce oxidative stress and apoptosis, two key processes implicated in neurodegenerative diseases. [] this compound was found to increase the activity of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT) while decreasing malondialdehyde (MDA) levels, a marker of lipid peroxidation. []

Q6: Has this compound shown efficacy in animal models of neurodegenerative diseases?

A6: Yes, oral administration of this compound showed positive results in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). [] this compound improved motor function deficits, modulated antioxidant enzyme activities, influenced apoptotic pathways, and affected tyrosine hydroxylase expression in the mice. []

Q7: What is the chemical structure of this compound?

A7: this compound is a phenylbutanone glucoside. Its full chemical structure is 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-glucopyranoside. [, ]

Q8: What is the significance of identifying other compounds related to this compound in rhubarb?

A8: The isolation and characterization of compounds structurally related to this compound, such as 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″, 6″-di-O-galloyl)-glucopyranoside, 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloy-6″-O-cinnamoyl)-glucopyranoside, and 4-(4'-hydroxyphenyl)-2-butanone 4'-O-β-D-(2″-O-galloyl-6″-O-p-coumaroyl)gluocopyranoside, provide valuable insights into the structural diversity of phenylbutanoids in rhubarb. [] This may pave the way for investigating the potential biological activities of these related compounds and understanding their contribution to the overall pharmacological profile of rhubarb.

Q9: How is this compound isolated and purified from plant sources?

A9: Several techniques have been employed for the isolation and purification of this compound and its isomers from plants like rhubarb. One effective method is high-speed counter-current chromatography (HSCCC). [] This technique is particularly useful for separating structurally similar compounds, such as this compound and its isomer, isothis compound. [] Another method used for further purification is preparative high-performance liquid chromatography (HPLC). []

Q10: How is the presence and quantity of this compound determined in plant material or extracts?

A10: High-performance liquid chromatography (HPLC) is a widely used technique for quantifying this compound in plant samples. [, ] This method allows for the separation and detection of this compound along with other compounds present in the extract, providing a comprehensive analysis. [] Several studies have established and validated HPLC methods specifically for the determination of this compound content in rhubarb and other plant materials. [, ]

Q11: What is the role of benzalacetone synthase (BAS) in the biosynthesis of this compound?

A11: Benzalacetone synthase (BAS) plays a crucial role in constructing the C6-C4 skeleton found in phenylbutanoids like this compound. [] This enzyme catalyzes a unique decarboxylative condensation reaction between 4-coumaroyl-CoA and malonyl-CoA. [] Interestingly, BAS exhibits high substrate specificity for 4-coumaroyl-CoA, unlike chalcone synthase (CHS) which accepts a broader range of substrates. []

Q12: How has the study of this compound contributed to understanding the biosynthesis of phenylbutanoids in plants?

A12: The discovery and characterization of BAS from a medicinal plant rich in phenylbutanoids, such as rhubarb, has significantly advanced the understanding of phenylbutanoid biosynthesis. [] The identification of the gene encoding BAS and its successful expression in Escherichia coli allowed for detailed studies on its enzymatic activity and substrate specificity. [] This knowledge provides a basis for further investigations into the biosynthetic pathways of various phenylbutanoids, including this compound, and their potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.